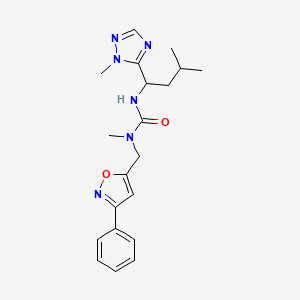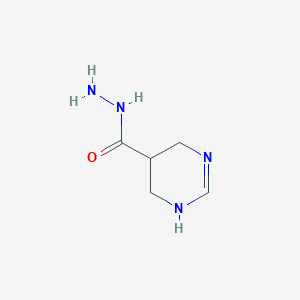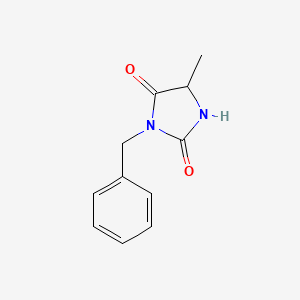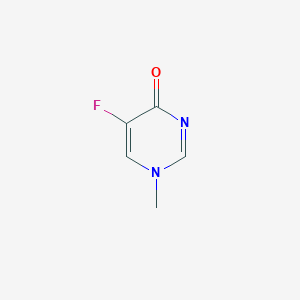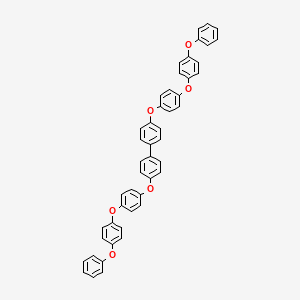
4,4'-Bis(4-(4-phenoxyphenoxy)phenoxy)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis(4-(4-phenoxyphenoxy)phenoxy)-1,1’-biphenyl is a complex organic compound characterized by its multiple phenoxy groups attached to a biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-(4-phenoxyphenoxy)phenoxy)-1,1’-biphenyl typically involves multiple steps of aromatic substitution reactions. One common method includes the use of 4-bromophenyl derivatives as starting materials, which undergo nucleophilic aromatic substitution with phenoxy groups . The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance the efficiency and yield of the reactions. Catalysts such as palladium or copper complexes can be employed to promote the coupling reactions between the phenoxy and biphenyl groups . The use of high-pressure reactors and controlled temperature conditions ensures the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis(4-(4-phenoxyphenoxy)phenoxy)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones.
Reduction: The biphenyl core can be reduced under specific conditions.
Substitution: The phenoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield biphenyl derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
4,4’-Bis(4-(4-phenoxyphenoxy)phenoxy)-1,1’-biphenyl has several scientific research applications:
Materials Science: Used in the development of advanced polymers and composites due to its rigid structure and thermal stability.
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism by which 4,4’-Bis(4-(4-phenoxyphenoxy)phenoxy)-1,1’-biphenyl exerts its effects is primarily through its ability to interact with other molecules via π-π stacking and hydrogen bonding. The multiple phenoxy groups provide sites for interaction with various molecular targets, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dibromodiphenylamine: Similar in structure but with bromine atoms instead of phenoxy groups.
4,4’-Dicarboxylic Acid Diphenyl Ether: Contains carboxylic acid groups instead of phenoxy groups.
Uniqueness
4,4’-Bis(4-(4-phenoxyphenoxy)phenoxy)-1,1’-biphenyl is unique due to its multiple phenoxy groups, which provide enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high thermal stability and rigidity.
Propiedades
Número CAS |
62203-77-4 |
|---|---|
Fórmula molecular |
C48H34O6 |
Peso molecular |
706.8 g/mol |
Nombre IUPAC |
1-(4-phenoxyphenoxy)-4-[4-[4-[4-(4-phenoxyphenoxy)phenoxy]phenyl]phenoxy]benzene |
InChI |
InChI=1S/C48H34O6/c1-3-7-37(8-4-1)49-41-19-23-45(24-20-41)53-47-31-27-43(28-32-47)51-39-15-11-35(12-16-39)36-13-17-40(18-14-36)52-44-29-33-48(34-30-44)54-46-25-21-42(22-26-46)50-38-9-5-2-6-10-38/h1-34H |
Clave InChI |
RFYORHSLOXSYOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=CC=C(C=C5)OC6=CC=C(C=C6)OC7=CC=C(C=C7)OC8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



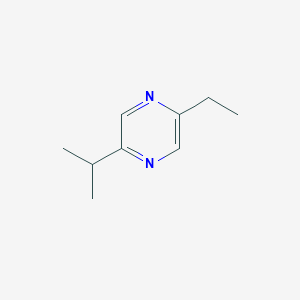

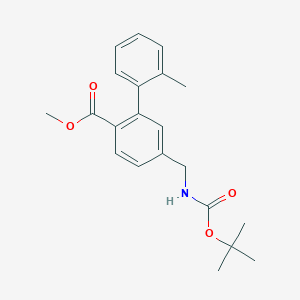
![Ethyl 5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15246475.png)
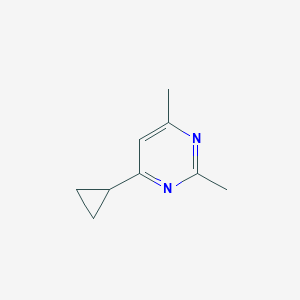
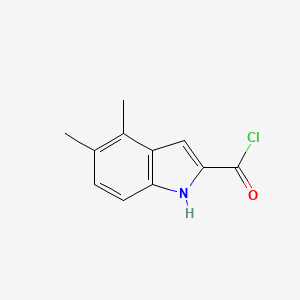
![4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B15246482.png)

